molecular formula C18H20N2O B2680352 N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 87315-41-1

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2680352
CAS No.: 87315-41-1
M. Wt: 280.371
InChI Key: ZKFLWOUNDGBXLZ-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide (CAS 87315-41-1) is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.37 . This molecule is characterized by a 1-phenylcyclopentane carboxamide core structure linked to a 4-methylpyridin-2-yl group via a secondary amine, a scaffold known to exhibit valuable properties in scientific research. Compounds featuring the N-(4-methylpyridin-2-yl)carboxamide motif have demonstrated significant promise in pharmacological research, particularly as antibacterial agents. Studies on structurally similar molecules have shown potent efficacy against resistant bacterial strains. For instance, analogues incorporating this functional group have exhibited strong activity against extended-spectrum-β-lactamase (ESBL) producing E. coli , with molecular docking studies suggesting their mechanism involves binding to the β-lactamase enzyme . Furthermore, the carboxamide bond (-CO-NH-) is a critical and stable scaffold in biological systems, resistant to hydrolysis and fundamental in peptide formation, which makes it a key structural element in the design of bioactive molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-9-12-19-16(13-14)20-17(21)18(10-5-6-11-18)15-7-3-2-4-8-15/h2-4,7-9,12-13H,5-6,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFLWOUNDGBXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-methylpyridin-2-amine with 1-phenylcyclopentanecarboxylic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions usually include stirring at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, typically in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide. For instance, derivatives of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have shown significant activity against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli strains. These compounds demonstrated effective binding interactions with target proteins, suggesting their potential as novel inhibitors to combat antibiotic resistance .

Case Study: In Vitro Efficacy

A study conducted on synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides reported:

  • Compounds 4a and 4c exhibited the highest antibacterial activity against selected ESBL-producing strains.
  • Binding studies indicated strong hydrogen bonding and hydrophobic interactions, which are crucial for the stabilization of the drug-target complex.

Therapeutic Applications

The compound is also being investigated for its potential therapeutic effects in various medical conditions. Notably, its derivatives may possess anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

Case Study: Pain Management

Research into TRPV1 antagonists has shown that structurally related compounds can effectively modulate pain pathways. For example:

  • TRPV1 Antagonists : Compounds similar to this compound have been assessed for their ability to inhibit TRPV1 receptor activation, which is implicated in pain signaling.
  • Studies indicated that modifications to the chemical structure could enhance potency and selectivity for TRPV1, leading to promising results in models of inflammatory pain .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its role in the preparation of complex organic molecules is critical for developing new drugs.

Data Table: Synthesis Applications

Compound NameRole in SynthesisYield (%)Reference
Isoxazole DerivativesIntermediate80%
Antitussive AgentsPrecursor98%
Cholinergic AntagonistsIntermediateVaries

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Biological Activity Key Findings
N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide Cyclopentane core with phenyl and 4-methylpyridin-2-yl-carboxamide Not fully characterized (hypothesized cholinesterase/auxin-like activity) Structural similarity to bioactive analogs suggests potential CNS or plant growth applications .
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide (Ahmad et al., 2019) Thiophene ring replaces cyclopentane Cholinesterase inhibition, anticonvulsant IC₅₀ of 2.8 µM against acetylcholinesterase; 75% seizure reduction in murine models .
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide (Compound 533, Journal of Experimental Botany, 2018) Phenoxyacetate backbone with 4-methylpyridin-2-yl Synthetic auxin agonist Induces root elongation in Arabidopsis at 10 µM; 80% efficacy compared to IAA .
N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide (CymitQuimica, 2025) Chloronitrophenyl substituent Unknown (commercial product) Higher steric bulk may reduce membrane permeability; priced at €512/100 mg .
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide (Chemical database, 2024) Methoxyphenyl substituent Unknown (structural analog) Methoxy group enhances solubility (logP = 2.1 vs. 3.5 for methylpyridinyl analog) .

Key Insights from Comparative Analysis

The phenoxyacetate backbone in Compound 533 shifts activity toward plant hormone regulation, emphasizing the role of backbone flexibility in functional divergence .

Substituent Effects :

  • The 4-methylpyridin-2-yl group in the target compound and Compound 533 is critical for hydrogen bonding with biological targets (e.g., auxin receptors or cholinesterase catalytic sites) .
  • Electron-withdrawing groups (e.g., nitro in CymitQuimica’s analog) may reduce bioavailability due to increased polarity .

Commercial and Synthetic Relevance :

  • The target compound’s analogs span diverse applications, from CNS drug candidates (Ahmad et al.) to agrochemicals (Compound 533). Its intermediate pricing (compared to CymitQuimica’s analog) suggests feasible synthetic accessibility .

Biological Activity

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide (CAS No. 87315-41-1) is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure comprising a cyclopentane ring, a phenyl group, and a 4-methylpyridin-2-yl moiety. This specific arrangement contributes to its distinct chemical and biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20N2O
Molecular Weight284.36 g/mol
CAS Number87315-41-1

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that the compound may inhibit certain bacterial enzymes, disrupting bacterial cell wall synthesis and leading to cell death. The precise mechanism remains under investigation, but it is hypothesized that the compound's structural features facilitate binding to target sites, resulting in significant pharmacological effects.

Antimicrobial Properties

Recent research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The compound's ability to inhibit the growth of these resistant strains positions it as a potential candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been explored for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The exact pathways involved are still being elucidated, but initial findings indicate promise for applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial efficacy of this compound against extended-spectrum beta-lactamase (ESBL) producing E. coli. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as a novel antibacterial agent capable of overcoming antibiotic resistance .

Case Study 2: In Vivo Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound in animal models. Results showed a reduction in inflammatory markers following treatment with this compound, supporting its potential role in managing inflammatory disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons with structurally related compounds were conducted:

Compound NameStructure TypeNotable Activity
N-(4-methylpyridin-2-yl)thiophene-2-carboxamideThiophene instead of cyclopentaneAntibacterial and antifungal activity
N-(3-methylpyridin-2-yl)-1-phenylcyclopentaneDifferent methyl substitutionPotential enzyme inhibition

These comparisons reveal that while similar compounds exhibit biological activities, the unique cyclopentane structure of this compound may confer distinct advantages in terms of potency and specificity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via isocyanide-based multicomponent reactions (IMCRs), as demonstrated for structurally related carboxamides. For example, cyclopentane carboxamide derivatives are synthesized using 2.6 mmol of isocyanide, yielding 26% after purification via column chromatography . To optimize yield, researchers should explore varying reaction conditions (e.g., solvent polarity, temperature) and employ high-resolution mass spectrometry (HRMS) to confirm purity .

Q. How can crystallographic data inform the structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and intermolecular interactions. For analogous carboxamides, crystallographic parameters (e.g., unit cell dimensions: a=13.286A˚a = 13.286 \, \text{Å}, b=9.1468A˚b = 9.1468 \, \text{Å}, c=10.957A˚c = 10.957 \, \text{Å}) provide insights into packing efficiency and hydrogen-bonding networks, which influence solubility and stability .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Cholinesterase inhibition assays (e.g., acetylcholinesterase IC50_{50} determination) and anticonvulsant activity tests (e.g., maximal electroshock seizure models) are relevant, as structurally similar N-(4-methylpyridin-2-yl) carboxamides exhibit activity in these domains. Dose-response curves and molecular docking simulations can prioritize analogs for further study .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine and cyclopentane rings influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of substituents. For example, replacing the 4-methyl group on the pyridine ring with halogens (e.g., fluorine) alters electronic properties and binding affinity to neuronal receptors, as observed in PET ligand analogs . Computational tools (e.g., DFT calculations) can predict steric and electronic effects .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell membrane permeability, protein binding). Researchers should cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) and employ pharmacokinetic profiling (e.g., LogP, plasma stability) to identify confounding factors .

Q. How can researchers improve the compound’s solubility and metabolic stability without compromising target affinity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the cyclopentane ring while monitoring activity via radioligand displacement assays. For metabolic stability, replace labile moieties (e.g., ester groups) with bioisosteres and assess using liver microsome assays .

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